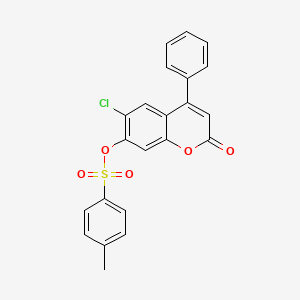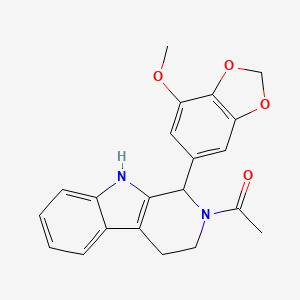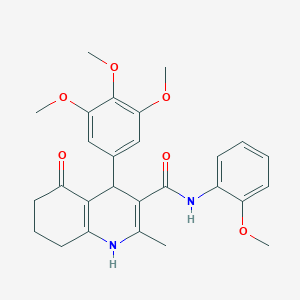
1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine (CBP) is a chemical compound that belongs to the piperazine family. It is a white crystalline powder that is used in scientific research to study its biochemical and physiological effects. CBP has gained attention due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine is not fully understood. However, it has been suggested that 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine may act as a partial agonist at the 5-HT1A receptor and as a dopamine D2 receptor antagonist. 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Biochemical and Physiological Effects
1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has also been shown to increase the levels of BDNF, which is a protein that promotes the growth and survival of neurons. 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has been suggested to act as a partial agonist at the 5-HT1A receptor and as a dopamine D2 receptor antagonist. 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has been shown to increase the levels of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that regulates neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine in lab experiments include its potential therapeutic applications in the treatment of neurological disorders, its anxiolytic, antidepressant, and antipsychotic effects in animal models, and its ability to increase the levels of BDNF and GABA. The limitations of using 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine in lab experiments include the complexity of its synthesis, the lack of understanding of its mechanism of action, and the potential for side effects.
Orientations Futures
For the study of 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine include further investigation into its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in the treatment of neurological disorders. Additionally, the potential for 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine to act as a partial agonist at the 5-HT1A receptor and as a dopamine D2 receptor antagonist suggests that it may have applications in the treatment of other disorders such as Parkinson's disease and drug addiction.
Méthodes De Synthèse
The synthesis of 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine involves the reaction of 1-(2-chlorobenzyl)piperazine with cyclobutanecarbonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine. The synthesis of 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine is a complex process that requires careful attention to reaction conditions and purification methods to obtain high yields and purity.
Applications De Recherche Scientifique
1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as anxiety, depression, and schizophrenia. 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine may act as a partial agonist at the 5-HT1A receptor. 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has also been shown to have antipsychotic effects in animal models, and it has been suggested that 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine may act as a dopamine D2 receptor antagonist.
Propriétés
IUPAC Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c17-15-7-2-1-4-14(15)12-18-8-10-19(11-9-18)16(20)13-5-3-6-13/h1-2,4,7,13H,3,5-6,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERXRQWCCNNSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chlorobenzyl)piperazin-1-yl](cyclobutyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B5171767.png)
![6-bromo-3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5171771.png)
![N-(2-methoxyethyl)-1-(3-methylbutyl)-5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5171790.png)
![ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5171792.png)
![1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5171795.png)


![N~2~-(4-isopropylphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171813.png)
![3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5171817.png)



![1-(3,4-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171837.png)
![3-(1,3-benzothiazol-2-ylthio)-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5171847.png)